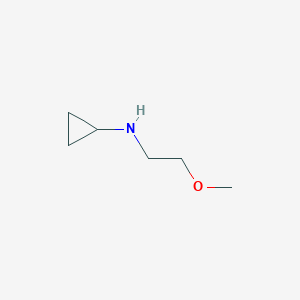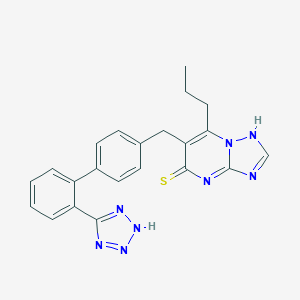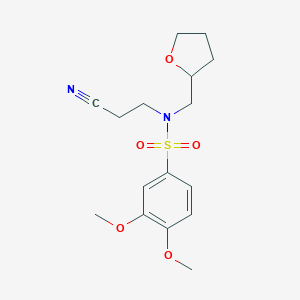![molecular formula C7H9N3O2S B061750 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-98-9](/img/structure/B61750.png)
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. It has also been shown to exhibit anticancer activity against various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and pain pathways. It has also been reported to modulate the immune system and exhibit antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models, as well as exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is its potential application as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against different types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a subject of interest for researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Métodos De Síntesis
The synthesis of 2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide involves the reaction of 2-amino-4-methylpyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis of this compound has been reported in various scientific journals, and different methods have been used to obtain high yields and purity.
Propiedades
Número CAS |
163136-98-9 |
|---|---|
Nombre del producto |
2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-6-2-3-8-4-7(6)13(10,11)12/h2-4,9H,5H2,1H3 |
Clave InChI |
QYYONJOYAMSHBJ-UHFFFAOYSA-N |
SMILES |
CN1CNC2=C(S1(=O)=O)C=NC=C2 |
SMILES canónico |
CN1CNC2=C(S1(=O)=O)C=NC=C2 |
Sinónimos |
2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)


![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
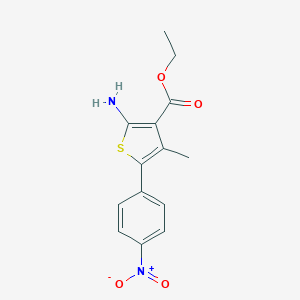

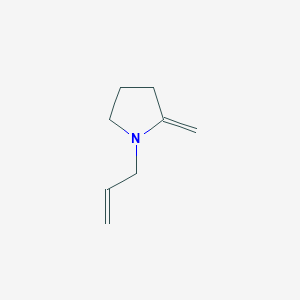
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
